5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS No.: 2825005-05-6
Cat. No.: VC18156914
Molecular Formula: C9H10BrClFN
Molecular Weight: 266.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2825005-05-6 |
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Molecular Formula | C9H10BrClFN |
Molecular Weight | 266.54 g/mol |
IUPAC Name | 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Standard InChI | InChI=1S/C9H9BrFN.ClH/c10-7-3-1-5-6(9(7)11)2-4-8(5)12;/h1,3,8H,2,4,12H2;1H |
Standard InChI Key | YEZPDQHJLCVYGM-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(C1N)C=CC(=C2F)Br.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Composition
The compound is a hydrochloride salt of the parent amine, 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine, with the molecular formula C₉H₁₀BrClFN and a molecular weight of 266.54 g/mol. Key structural features include:
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A bicyclic indene scaffold with a fused five-membered ring.
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Substituents: bromine at position 5, fluorine at position 4, and an amine group at position 1 .
Table 1: Structural Identifiers
Spectroscopic and Computational Data
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Predicted Collision Cross Section (CCS): Ranges from 145.5–151.9 Ų for various adducts (e.g., [M+H]⁺: 146.4 Ų) .
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Mass Spectrometry: Major adducts include [M+H]⁺ (m/z 229.99751) and [M+Na]⁺ (m/z 251.97945) .
Synthesis and Preparation
Synthetic Routes
The hydrochloride salt is typically synthesized via a two-step process:
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Parent Amine Synthesis:
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Salt Formation:
Table 2: Key Synthetic Intermediates
Intermediate | CAS Number | Role in Synthesis |
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5-Bromo-4-fluoroindan-1-one | 127425-74-5 | Ketone precursor |
(R)-5-Bromo-4-fluoroindanylamine | 2703746-35-2 | Chiral amine intermediate |
Chirality and Resolution
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